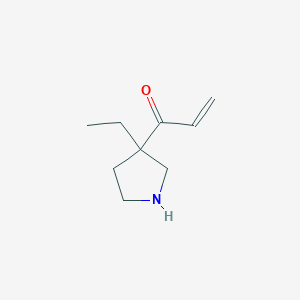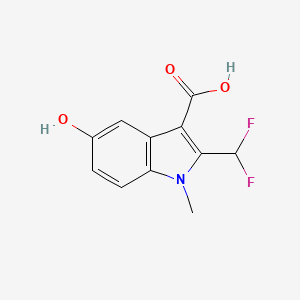
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds has been accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts in stoichiometric and catalytic modes has been reported to streamline the synthesis of difluoromethylated compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other difluoromethylated indoles and related heterocycles, such as:
- 2-(Trifluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-benzimidazole-3-carboxylic acid .
Uniqueness
The uniqueness of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of both the difluoromethyl and hydroxyl groups enhances its potential as a versatile building block in organic synthesis and drug discovery .
Eigenschaften
Molekularformel |
C11H9F2NO3 |
|---|---|
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-7-3-2-5(15)4-6(7)8(11(16)17)9(14)10(12)13/h2-4,10,15H,1H3,(H,16,17) |
InChI-Schlüssel |
YGEMSVPMGDSVTA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)

![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
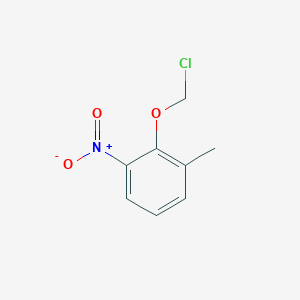
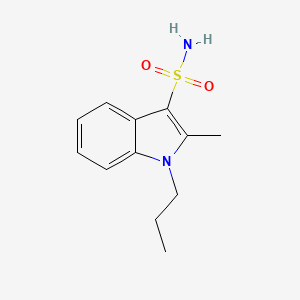
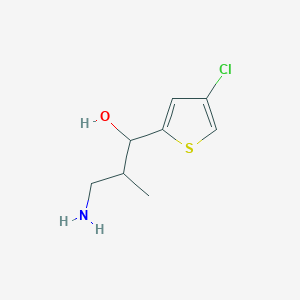
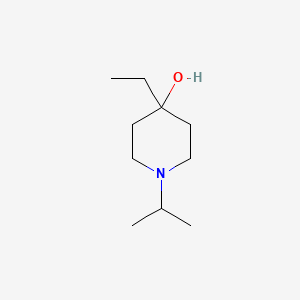
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
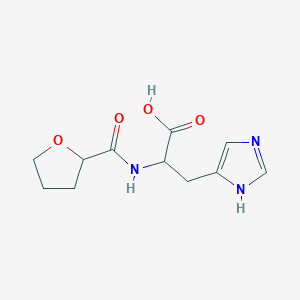
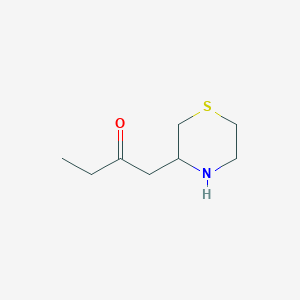
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{3-[(Azepan-1-yl)methyl]phenyl}boronic acid](/img/structure/B13184761.png)
